molecular formula C7H14N2O2 B066920 1-(2-(Aminomethyl)morpholino)ethanone CAS No. 182067-97-6

1-(2-(Aminomethyl)morpholino)ethanone

Cat. No. B066920
CAS RN: 182067-97-6
M. Wt: 158.2 g/mol
InChI Key: WEOXBHHRWCGBAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research has explored various methods for synthesizing compounds with structures similar to 1-(2-(Aminomethyl)morpholino)ethanone, focusing on the efficiency and selectivity of these syntheses. For example, Powell and Walczak (2018) developed a practical and high-yielding synthesis of chiral 1,2-amino alcohols using arylglyoxals, which could be related to the synthesis of morpholino compounds (Powell & Walczak, 2018). Similarly, He et al. (2021) reported a chiral phosphoric acid-catalyzed enantioselective synthesis of morpholinones, illustrating advanced methods for constructing N,O-heterocycles (He, Wu, Wang, & Zhu, 2021).

Molecular Structure Analysis

The molecular structure of similar compounds has been detailed through various analyses, including X-ray crystallography. Aljohani et al. (2019) demonstrated an efficient microwave-assisted synthetic route toward Mannich bases of 4-hydroxyacetophenone derivatives, revealing insights into the molecular structure through X-ray crystallography (Aljohani et al., 2019).

Chemical Reactions and Properties

Research on compounds containing the morpholino group has shown a variety of chemical reactions and properties. For instance, Helal et al. (2015) investigated the interaction of 1-(4-morpholinophenyl)ethanone with malononitrile, leading to various chemical transformations and providing valuable information on the chemical behavior of morpholine derivatives (Helal et al., 2015).

Physical Properties Analysis

The physical properties of morpholine derivatives have been analyzed in various studies. For instance, the synthesis and characterization of thiophene derivatives by Helal et al. (2015) included an analysis of molecular parameters such as electronegativity and dipole moment, contributing to the understanding of the physical properties of morpholine-containing compounds (Helal et al., 2015).

Chemical Properties Analysis

The chemical properties of morpholine derivatives have been explored in depth. For example, the synthesis and biological properties of certain morpholine derivatives highlighted by Papoyan et al. (2011) provide insight into their chemical behavior, including reactions with Grignard reagents and the resultant anticonvulsive activities (Papoyan et al., 2011).

Scientific Research Applications

Synthesis and Characterization

  • Design and Synthesis of Thiophene Derivatives : Research involving the interaction of morpholinophenyl ethanone derivatives led to the synthesis of a new series of thiophene derivatives, demonstrating their potential in the development of anti-inflammatory agents. The synthesized compounds showed moderate to good activity, comparable to indomethacin, indicating their promise for further modification and use as clinically useful anti-inflammatory agents (Helal et al., 2015).

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones : A practical synthesis method for chiral 1,2-amino alcohols using arylglyoxals was reported, showcasing an efficient approach to create morpholine derivatives. This synthesis is notable for its high yields and selectivities, emphasizing the importance of morpholinone products in medicinal chemistry and organic synthesis (Powell & Walczak, 2018).

  • Catalytic Enantioselective Synthesis of Morpholinones : Highlighting the significance of morpholinone as a key building block, a catalytic enantioselective synthesis method was developed. This process underscores the versatility of morpholinones in constructing complex organic molecules and their relevance in pharmacophore development (He et al., 2021).

Medicinal Chemistry Applications

  • Anticonvulsive and n-Cholinolytic Activities : A study on the synthesis of 2-(4-chlorophenyl)-3-morpholin-4-yl-(4-alkoxyphenyl)alkanol hydrochlorides reported pronounced anticonvulsive activities and some peripheral n-cholinolytic activities, though no antibacterial activity was observed. This indicates the potential therapeutic use of these compounds in treating convulsions (Papoyan et al., 2011).

Material Science and Photophysical Properties

  • Photophysical Characterization and X-Ray Structure Analysis : Research into the synthesis of 4,4′-Diacetylstilbene using a morpholin-4-yldiazenyl derivative demonstrated the compound's luminescent properties. This study provides insights into the material science applications of morpholine derivatives, particularly in the development of luminescent materials (Pye et al., 2010).

Safety And Hazards

The compound has been assigned the GHS05 and GHS07 pictograms . The hazard statements associated with the compound are H302, H315, H318, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-[2-(aminomethyl)morpholin-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-6(10)9-2-3-11-7(4-8)5-9/h7H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOXBHHRWCGBAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCOC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Aminomethyl)morpholino)ethanone

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